molecular formula C15H24Cl2N2O2 B3892592 2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride

2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride

Cat. No. B3892592
M. Wt: 335.3 g/mol
InChI Key: KRIJHBJHTYJWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEDA is a derivative of piperazine and phenethylamine, and it has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride is not yet fully understood. However, it has been suggested that it acts as a potent and selective agonist at the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the enhancement of neurogenesis. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride for lab experiments is its high selectivity and potency at the 5-HT1A and 5-HT7 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for 2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride research. One area of interest is the development of more potent and selective derivatives of this compound that could be used as therapeutic agents for various neurological and psychiatric disorders. Another area of research is the identification of the downstream signaling pathways activated by this compound, which could provide insights into its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies could lead to improved therapeutic outcomes.

Scientific Research Applications

2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.

properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-13(18)19-15(14-6-4-3-5-7-14)12-17-10-8-16(2)9-11-17;;/h3-7,15H,8-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIJHBJHTYJWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1CCN(CC1)C)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride
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2-(4-methyl-1-piperazinyl)-1-phenylethyl acetate dihydrochloride

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